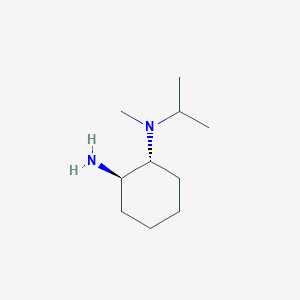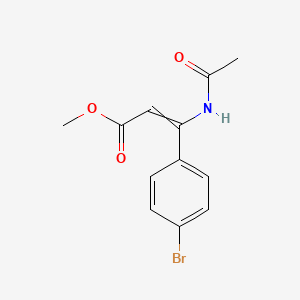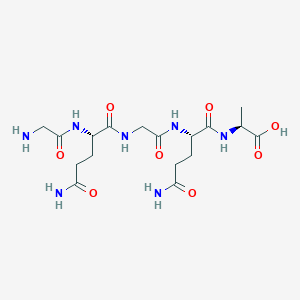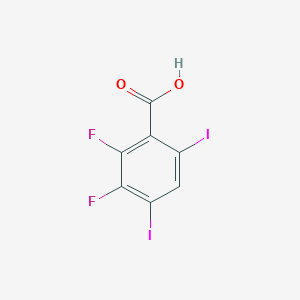![molecular formula C36H38S9 B12578805 3-(Butylthio)-5,5'-bis[3'-(butylthio)-2,2'-bithiophen-5-yl]-2,2'-bithiophene CAS No. 200422-56-6](/img/structure/B12578805.png)
3-(Butylthio)-5,5'-bis[3'-(butylthio)-2,2'-bithiophen-5-yl]-2,2'-bithiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Butylthio)-5,5’-bis[3’-(butylthio)-2,2’-bithiophen-5-yl]-2,2’-bithiophene is an organic compound belonging to the class of bithiophenes. This compound is characterized by the presence of butylthio groups attached to the bithiophene core. Bithiophenes are known for their applications in organic electronics, particularly in the development of organic semiconductors and conductive polymers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butylthio)-5,5’-bis[3’-(butylthio)-2,2’-bithiophen-5-yl]-2,2’-bithiophene typically involves the following steps:
Formation of Cuprous n-butylmercaptide: Freshly prepared cuprous oxide is reacted with 1-butanethiol in ethanol under reflux conditions to form cuprous n-butylmercaptide.
Coupling Reaction: The cuprous n-butylmercaptide is then reacted with o-dibromobenzene in a mixture of quinoline and pyridine under reflux conditions.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
3-(Butylthio)-5,5’-bis[3’-(butylthio)-2,2’-bithiophen-5-yl]-2,2’-bithiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Substitution: Electrophilic substitution reactions can occur at the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as bromine or iodine can be used for halogenation reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Substitution: Halogenated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
3-(Butylthio)-5,5’-bis[3’-(butylthio)-2,2’-bithiophen-5-yl]-2,2’-bithiophene has several scientific research applications:
Organic Electronics: Used in the development of organic semiconductors and conductive polymers.
Photocatalysis: Employed in photocatalytic systems for the oxidation of organic compounds.
Material Science: Investigated for its potential in creating novel materials with unique electronic properties.
Wirkmechanismus
The mechanism of action of 3-(Butylthio)-5,5’-bis[3’-(butylthio)-2,2’-bithiophen-5-yl]-2,2’-bithiophene involves its interaction with molecular targets in electronic devices. The butylthio groups enhance the compound’s solubility and processability, while the bithiophene core provides the necessary electronic properties for semiconductor applications. The compound’s ability to undergo oxidation and substitution reactions allows for further functionalization, making it versatile for various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bithiophene: A simpler bithiophene compound without butylthio groups.
3,3’-Dibutyl-2,2’-bithiophene: A similar compound with butyl groups instead of butylthio groups.
3,3’-Bis(tert-butylthio)-2,2’-bithiophene: A compound with tert-butylthio groups instead of butylthio groups.
Uniqueness
3-(Butylthio)-5,5’-bis[3’-(butylthio)-2,2’-bithiophen-5-yl]-2,2’-bithiophene is unique due to the presence of multiple butylthio groups, which enhance its solubility and processability compared to other bithiophene derivatives. This makes it particularly useful in applications requiring solution processing and high-performance electronic properties.
Eigenschaften
CAS-Nummer |
200422-56-6 |
|---|---|
Molekularformel |
C36H38S9 |
Molekulargewicht |
759.3 g/mol |
IUPAC-Name |
3-butylsulfanyl-5-[5-(3-butylsulfanylthiophen-2-yl)thiophen-2-yl]-2-[5-[5-(3-butylsulfanylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene |
InChI |
InChI=1S/C36H38S9/c1-4-7-18-37-27-16-21-40-34(27)29-13-10-24(42-29)25-11-15-31(43-25)36-33(39-20-9-6-3)23-32(45-36)26-12-14-30(44-26)35-28(17-22-41-35)38-19-8-5-2/h10-17,21-23H,4-9,18-20H2,1-3H3 |
InChI-Schlüssel |
RWZNUEAMQLFYOF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCSC1=C(SC=C1)C2=CC=C(S2)C3=CC=C(S3)C4=C(C=C(S4)C5=CC=C(S5)C6=C(C=CS6)SCCCC)SCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Azatricyclo[7.2.0.03,6]undecane](/img/structure/B12578735.png)
![n-[4-(4-Aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-n'-(2-ethylbutyl)urea](/img/structure/B12578736.png)
![Benzoic acid, 6-[[(1,4-dioxopentyl)oxy]methyl]-3-methoxy-2-nitro-](/img/structure/B12578744.png)
![Acetamide,N-cyclopropyl-2-[[2-(4-fluorophenyl)-8-methyl-4-quinazolinyl]thio]-](/img/structure/B12578746.png)

![6-Chloro-3-[5-(methylsulfanyl)thiophen-2-yl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12578753.png)
![4-({[2-(Ethylsulfanyl)phenoxy]carbonyl}amino)butanoic acid](/img/structure/B12578763.png)

![4,4'-[(4-Methylcyclohexyl)methylene]diphenol](/img/structure/B12578772.png)
![4-[(Z)-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-2-ylidene)methyl]phenyl acetate](/img/structure/B12578793.png)
![N,N'-{2-[(1,3-Benzothiazol-2-yl)sulfanyl]-1,4-phenylene}dibenzenesulfonamide](/img/structure/B12578796.png)

